tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS No.:
Cat. No.: VC19804978
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO3 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9-8(4-5-14)10(9)7-13/h8-10,14H,4-7H2,1-3H3/t9-,10-/m1/s1 |
| Standard InChI Key | SSIJALKTEBLKKA-NXEZZACHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)C2CCO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C2CCO |
Introduction
Structural and Stereochemical Features
Core Bicyclic Architecture
The compound features a 3-azabicyclo[3.1.0]hexane core, a bridged heterocyclic system comprising a six-membered ring fused with a cyclopropane moiety. The nitrogen atom occupies the 3-position, while the tert-butyloxycarbonyl (Boc) group and 2-hydroxyethyl substituent are attached at the 3- and 6-positions, respectively. X-ray crystallography of analogous structures confirms that the (1R,5R) configuration imposes a distinct spatial arrangement, critical for molecular recognition in biological systems .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.30 g/mol | |
| IUPAC Name | tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
| Stereochemistry | (1R,5R) | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C2CCO |
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically begins with the construction of the azabicyclo[3.1.0]hexane core via intramolecular cyclization. A common approach involves:
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Cyclopropanation: Rhodium-catalyzed decomposition of diazo compounds to form the cyclopropane ring .
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Boc Protection: Introduction of the tert-butyloxycarbonyl group to shield the amine during subsequent reactions .
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Side-Chain Functionalization: Grignard or hydroboration-oxidation reactions to install the 2-hydroxyethyl group at the 6-position.
Critical challenges include controlling stereoselectivity during cyclopropanation and minimizing racemization at the nitrogen center. Recent advances in asymmetric catalysis have improved enantiomeric excess (ee) to >95% for the (1R,5R) isomer .
Applications in Pharmaceutical Development
CNS Drug Candidates
The compound’s ability to cross the blood-brain barrier makes it valuable for CNS-targeted therapies. Derivatives have shown nanomolar affinity for σ-1 receptors, implicated in neuropathic pain and neurodegenerative diseases .
Enzyme Inhibition
Functionalization of the hydroxyethyl group yields potent inhibitors of histone deacetylases (HDACs) and phosphodiesterases (PDEs). For example, a 2019 study demonstrated IC values of 12 nM against HDAC6 when the hydroxyl was replaced with a hydroxamate moiety .
Table 2: Biological Activity of Selected Derivatives
| Derivative Structure | Target | IC | Source |
|---|---|---|---|
| Hydroxamate-modified | HDAC6 | 12 nM | |
| Benzamide-functionalized | σ-1 Receptor | 45 nM | |
| Carboxylic acid analog | PDE4 | 230 nM |
Analytical Characterization
Spectroscopic Profiling
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NMR Spectroscopy: NMR (400 MHz, CDCl) displays characteristic signals at δ 1.44 (s, Boc CH), 3.45–3.60 (m, NCH), and 3.75 (t, J = 6.0 Hz, HOCH).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 228.1 [M+H].
Comparative Analysis with Structural Analogs
Hydroxymethyl vs. Hydroxyethyl Derivatives
Replacing the hydroxyethyl group with a hydroxymethyl moiety (as in PubChem CID 49757489 ) reduces logP from 1.8 to 1.2, enhancing aqueous solubility but diminishing blood-brain barrier penetration .
Oxygen-Containing Variants
The 6-oxa analog (CAS 114214-49-2 ) replaces the cyclopropane CH with an oxygen atom, lowering thermal stability (decomposition at 120°C vs. 180°C for the parent compound) .
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